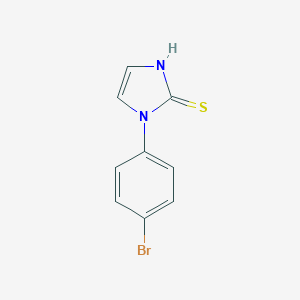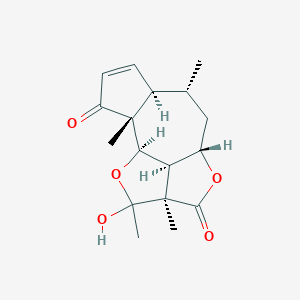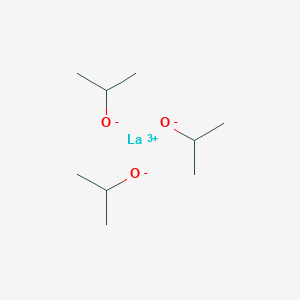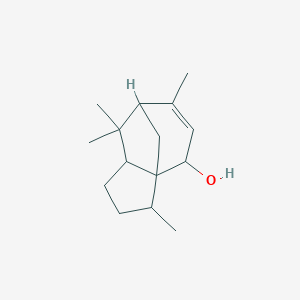
2,3,4,7,8,8a-Hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,7,8,8a-Hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-4-ol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as HHMA, and it is a natural product derived from the essential oil of the plant Santolina insularis. In
Mécanisme D'action
The mechanism of action of HHMA is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and tumor growth. HHMA has also been shown to modulate the immune system and enhance antioxidant activity.
Biochemical and Physiological Effects
HHMA has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as cytokines and prostaglandins. HHMA has also been shown to induce apoptosis, or programmed cell death, in cancer cells and inhibit their growth. Additionally, HHMA has been shown to improve liver function and cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
HHMA has several advantages for lab experiments. It is a natural product derived from a plant source, making it a potentially safer alternative to synthetic compounds. It has also been shown to have a relatively low toxicity profile. However, the low yield of HHMA from the essential oil of Santolina insularis makes it a challenging compound to synthesize in large quantities.
Orientations Futures
There are several future directions for research on HHMA. One area of interest is the potential use of HHMA as a therapeutic agent for inflammatory disorders such as arthritis and inflammatory bowel disease. Another area of interest is the potential use of HHMA as an anti-cancer agent. Further research is also needed to fully understand the mechanism of action of HHMA and to optimize its synthesis method.
Méthodes De Synthèse
The synthesis of HHMA involves the extraction of the essential oil from the plant Santolina insularis. The oil is then subjected to a series of chemical reactions, including oxidation and reduction, to produce HHMA. The yield of HHMA from the essential oil is relatively low, making it a challenging compound to synthesize.
Applications De Recherche Scientifique
HHMA has been the subject of various scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. Studies have also shown that HHMA has a protective effect on the liver and can improve cognitive function.
Propriétés
Numéro CAS |
18829-59-9 |
|---|---|
Nom du produit |
2,3,4,7,8,8a-Hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-4-ol |
Formule moléculaire |
C15H24O |
Poids moléculaire |
220.35 g/mol |
Nom IUPAC |
2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-en-10-ol |
InChI |
InChI=1S/C15H24O/c1-9-7-13(16)15-8-11(9)14(3,4)12(15)6-5-10(15)2/h7,10-13,16H,5-6,8H2,1-4H3 |
Clé InChI |
ONJBGKFFLPNVRV-UHFFFAOYSA-N |
SMILES |
CC1CCC2C13CC(C2(C)C)C(=CC3O)C |
SMILES canonique |
CC1CCC2C13CC(C2(C)C)C(=CC3O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



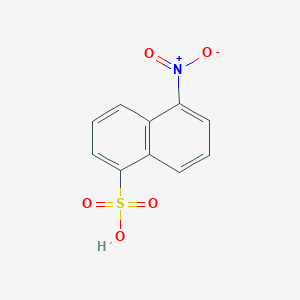
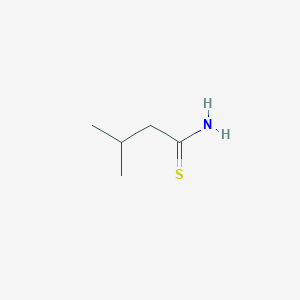
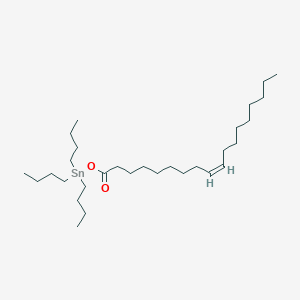
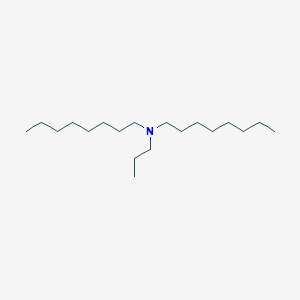

![5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol](/img/structure/B101159.png)

![4-Ethoxybenzo[c]cinnoline](/img/structure/B101161.png)
